2-(1,3-Benzothiazol-2-yloxy)acetamide

Description

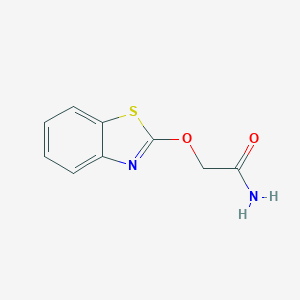

2-(1,3-Benzothiazol-2-yloxy)acetamide, commonly known as Mefenacet, is a heterocyclic acetamide derivative with the systematic name 2-(1,3-benzothiazol-2-yloxy)-N-methyl-N-phenylacetamide. Its molecular formula is C₁₆H₁₄N₂O₂S, and it is primarily recognized as a low-toxicity herbicide with high activity against weeds in rice paddies .

Properties

CAS No. |

111035-13-3 |

|---|---|

Molecular Formula |

C9H8N2O2S |

Molecular Weight |

208.24 g/mol |

IUPAC Name |

2-(1,3-benzothiazol-2-yloxy)acetamide |

InChI |

InChI=1S/C9H8N2O2S/c10-8(12)5-13-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H2,10,12) |

InChI Key |

CHUDDYYWOUUFPN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(S2)OCC(=O)N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)OCC(=O)N |

Synonyms |

Acetamide, 2-(2-benzothiazolyloxy)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features:

- Benzothiazole core : A fused bicyclic system (benzene + thiazole) contributes to planar rigidity.

- Acetamide linker : The -OCH₂C(O)NH- group bridges the benzothiazole and N-methyl-N-phenyl substituents.

- Dihedral angles : The benzothiazole and phenyl rings form dihedral angles of 51.63° and 60.46° , influencing molecular packing .

- Intermolecular interactions : Weak C–H···O hydrogen bonds and C–H···π interactions stabilize the crystal lattice .

Comparison with Structural Analogs

The pharmacological and physicochemical properties of Mefenacet are highly dependent on substituent variations. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison of Mefenacet and Analogs

Key Observations:

Hybrid structures with piperazine/isoquinoline moieties (e.g., ) exhibit enzyme inhibitory activity, highlighting the role of nitrogen-rich substituents in targeting neurological enzymes.

Crystallographic Insights :

- Mefenacet’s dihedral angles (51.63° and 60.46°) differ from planar derivatives like 2-(1,3-benzothiazol-2-ylsulfanyl)acetamide, which adopts a more coplanar conformation for π-π stacking in bioactive conformations .

Toxicity and Safety :

- Mefenacet’s low toxicity contrasts with industrial analogs like 2-(1,2-benzisothiazol-3-yloxy)acetamide, which requires stringent safety protocols (GHS hazard classification) .

Synthetic Pathways :

- Common synthesis routes involve nucleophilic substitution (e.g., K₂CO₃-mediated coupling of benzothiazole with acetamide precursors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.